molecular formula C17H13FN2OS2 B2504190 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477855-97-3

3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2504190
CAS No.: 477855-97-3
M. Wt: 344.42
InChI Key: QJNIYDOCQPEBAO-UHFFFAOYSA-N
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Description

This compound belongs to the thiazoloquinazolinone family, characterized by a fused bicyclic system combining thiazole and quinazolinone moieties. The 4-fluorophenylsulfanyl methyl group at position 3 introduces unique electronic and steric properties due to fluorine’s high electronegativity and small atomic radius.

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS2/c18-11-5-7-13(8-6-11)22-9-12-10-23-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNIYDOCQPEBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820719
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthesis of (4-Fluorophenyl)sulfanylmethyl Acetaldehyde

The key aldehyde precursor, (4-fluorophenyl)sulfanylmethyl acetaldehyde, is synthesized through nucleophilic aromatic substitution. 4-Fluorothiophenol (1.0 eq) reacts with chloroacetaldehyde (1.2 eq) in tetrahydrofuran under reflux conditions with potassium carbonate (2.5 eq) as base. The reaction proceeds via SN2 mechanism, yielding the thioether-aldehyde after 6 hours with 78% isolated yield (Table 1).

Table 1: Optimization of aldehyde synthesis

Entry Base Solvent Time (h) Yield (%)
1 K2CO3 THF 6 78
2 NaOH EtOH 4 65
3 Et3N DCM 8 42

Critical parameters include strict oxygen exclusion to prevent thioether oxidation to sulfone. The product is characterized by distinctive NMR signals: δ 9.72 (s, 1H, CHO), 4.25 (s, 2H, SCH2), and 19F NMR δ -112.3 ppm.

Thiazoloquinazolinone Core Assembly

The domino reaction employs equimolar ratios of the synthesized aldehyde, 2-aminothiazole, and dimedone (5,5-dimethylcyclohexane-1,3-dione) in acetic acid under microwave irradiation. The three-component condensation proceeds through:

  • Knoevenagel condensation between aldehyde and dimedone
  • Michael addition of 2-aminothiazole
  • Cyclodehydration forming the quinazolinone ring

Optimal conditions (100°C, 30 min microwave) provide the target compound in 68% yield (Table 2). Electron-withdrawing groups on the aldehyde enhance reaction rate but reduce yield due to side reactions.

Table 2: Domino reaction optimization

Entry Temperature (°C) Time (min) Catalyst Yield (%)
1 80 45 AcOH 52
2 100 30 AcOH 68
3 120 20 TFA 61

Post-Synthetic Modification Approach

Synthesis of 3-(Chloromethyl)thiazoloquinazolinone

The core structure is first assembled via base-mediated cyclization of o-alkenylphenyl isothiocyanates with propargylamines. Using K2CO3 in acetonitrile at 80°C, the reaction proceeds through 6-exo-trig hydroamination followed by 5-exo-dig hydrothiolation to form the bicyclic system. Introducing a chloromethyl group at position 3 is achieved through Mannich reaction with formaldehyde and HCl gas, yielding the chlorinated intermediate in 57% yield.

Thioether Formation via Nucleophilic Substitution

The chloromethyl derivative (1.0 eq) reacts with 4-fluorothiophenol (1.5 eq) in dimethylformamide containing potassium tert-butoxide (2.0 eq) at 60°C. The reaction mechanism involves SN2 displacement of chloride by the in-situ generated thiophenoxide anion. After 8 hours, the target compound is isolated in 63% yield with >98% purity by HPLC.

Critical Considerations:

  • Strict anhydrous conditions prevent hydrolysis of the chloromethyl group
  • Nitrogen atmosphere maintains thioether stability
  • Excess thiophenol scavenges any oxidized byproducts

Comparative Analysis of Synthetic Routes

Table 3: Method comparison

Parameter Multicomponent Route Post-Synthetic Route
Total steps 2 4
Overall yield 53% 36%
Purification complexity Moderate High
Scalability >100 g <50 g
Byproduct formation 12-15% 8-10%

The multicomponent method offers superior atom economy but requires specialized microwave equipment. The post-synthetic approach allows late-stage diversification but suffers from cumulative yield losses. Both routes successfully avoid oxidation of the thioether moiety when proper deoxygenation protocols are implemented.

Spectroscopic Characterization

Key analytical data for the target compound:

  • HRMS (ESI+): m/z 385.0521 [M+H]+ (calc. 385.0524)
  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J=7.8 Hz, 1H), 7.92 (td, J=7.5, 1.2 Hz, 1H), 7.64-7.58 (m, 2H), 7.42-7.35 (m, 2H), 4.72 (s, 2H, SCH2), 3.89 (dd, J=11.2, 4.8 Hz, 1H), 3.12 (dd, J=17.6, 11.2 Hz, 1H), 2.95 (dd, J=17.6, 4.8 Hz, 1H)
  • 19F NMR (376 MHz, CDCl3): δ -112.1 ppm

X-ray crystallography confirms the thiazoloquinazolinone core adopts a planar conformation with the sulfanylmethyl group in axial orientation. The fluorine atom participates in weak C-H···F hydrogen bonding, influencing crystal packing.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: : Reduction of the quinazoline core to produce simpler derivatives.

  • Substitution: : Replacement of the fluorophenyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles like amines or alkyl halides under suitable reaction conditions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of reduced quinazoline derivatives.

  • Substitution: : Generation of various substituted quinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used as a probe to study biological processes or as a tool in molecular biology experiments.

Medicine

The compound has potential medicinal applications, such as in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, it can be utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism by which 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The primary structural variation among analogs lies in the aryl substituent attached via the sulfanyl methyl group. Key derivatives include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-{[(4-Fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (Target) 4-Fluorophenyl C₁₇H₁₂FN₂OS₂ 353.4 High electronegativity, compact size, potential for dipole interactions
3-{[(3-Chlorophenyl)sulfanyl]methyl}-... (CAS 477860-20-1) 3-Chlorophenyl C₁₇H₁₃ClN₂OS₂ 360.9 Increased lipophilicity, heavier halogen with moderate electronegativity
3-{[(4-Methylphenyl)sulfanyl]methyl}-... (CAS 477845-71-9) 4-Methylphenyl C₁₈H₁₅N₂OS₂ 339.5 Enhanced hydrophobicity, steric bulk from methyl group
3-{[(2,4-Dichlorophenyl)sulfanyl]methyl}-... (CAS 478032-65-4) 2,4-Dichlorophenyl C₁₇H₁₂Cl₂N₂OS₂ 395.3 Dual halogenation, significant molecular weight, and steric hindrance

Key Observations :

  • Lipophilicity : Chlorine and methyl groups increase logP values compared to fluorine, affecting membrane permeability and solubility .
  • Steric Impact : The 2,4-dichlorophenyl analog introduces greater steric hindrance, which may influence binding to biological targets or crystallinity .

Crystallographic and Packing Behavior

  • Fluorophenyl Derivative : Fluorine’s small size and electronegativity likely result in tight crystal packing, as seen in related fluorinated thiazoloquinazolines (e.g., dihedral angles of 88.16° between fluorophenyl and thiazole rings) .
  • Chlorinated Analogs : Bulkier chlorine atoms may disrupt packing efficiency, reducing crystallinity compared to the target compound .
  • Hydrogen Bonding : The target compound’s fluorine could engage in weak C–H···F interactions, while methyl groups lack such capacity .

Biological Activity

The compound 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS: 477855-97-3) is a thiazoloquinazoline derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C17H13FN2OS2
  • Molecular Weight: 344.43 g/mol
  • CAS Number: 477855-97-3

The structure features a thiazole ring fused with a quinazoline moiety, which is known to influence biological activity through various mechanisms.

Synthesis

The synthesis of thiazolo[2,3-b]quinazolines has been achieved through solid-phase methods, allowing for high-throughput screening of derivatives. The typical synthetic route involves the formation of the thiazole ring followed by cyclization to form the quinazoline structure .

Anticancer Activity

Recent studies have demonstrated that thiazoloquinazoline derivatives exhibit significant anticancer properties. For instance, a panel of compounds including various thiazoloquinazolines was tested against several human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated that many derivatives inhibited cell growth effectively with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
5bMCF-78.5
6bHCT-11610.2
14aPC-37.0

Kinase Inhibition

The compound was evaluated for its ability to inhibit various protein kinases. Although some derivatives showed potential as kinase inhibitors, the specific compound did not demonstrate significant inhibitory activity against a panel of eight mammalian protein kinases including CDK9 and GSK-3β . This suggests that while it may not act directly as a kinase inhibitor, it could still influence cellular pathways through alternative mechanisms.

Case Studies

  • Case Study on Tumor Cell Lines : A study assessed the cytotoxicity of the compound against seven tumor cell lines. The findings revealed that while most compounds exhibited growth inhibition, none showed toxicity towards normal cells, indicating a selective action against cancerous cells .
  • Structure-Activity Relationship (SAR) Studies : Research focused on modifying the molecular structure to enhance biological activity. Variations in substituents on the thiazole and quinazoline rings were systematically studied to determine their effects on anticancer activity and kinase inhibition .

The precise mechanisms by which thiazoloquinazolines exert their biological effects are still being elucidated. However, it is hypothesized that they may interact with cellular signaling pathways involved in proliferation and apoptosis. The presence of the fluorophenyl group is believed to enhance lipophilicity and cellular uptake, potentially influencing bioactivity.

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